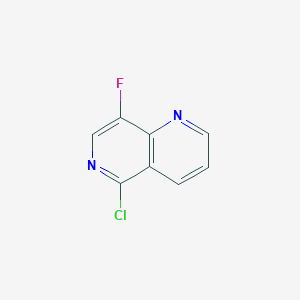
Bis(phenylisoquinoline)(2,2,6,6-tetramethylheptane-3,5-dionate)iridium(III)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(phenylisoquinoline)(2,2,6,6-tetramethylheptane-3,5-dionate)iridium(III) is a useful research compound. Its molecular formula is C41H39IrN2O2. The purity is usually 95%.
BenchChem offers high-quality Bis(phenylisoquinoline)(2,2,6,6-tetramethylheptane-3,5-dionate)iridium(III) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(phenylisoquinoline)(2,2,6,6-tetramethylheptane-3,5-dionate)iridium(III) including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Organic Optoelectronics
Bis(phenylisoquinoline)(2,2,6,6-tetramethylheptane-3,5-dionate)iridium(III) compounds are pivotal in the development of organic light-emitting diodes (OLEDs). Their applications are driven by their ability to emit light efficiently, making them suitable for use in display and lighting technologies. For example, the BODIPY platform has been recognized for its potential in creating OLEDs with emission ranges from green to near-infrared (NIR), indicating the versatility of these compounds in optoelectronic applications (Squeo & Pasini, 2020).
Environmental Pollution Mitigation
In the context of environmental science, bis(phenylisoquinoline) derivatives are part of studies focusing on the removal and degradation of pollutants. The presence of bisphenol A (BPA) and its analogs in the environment has raised concerns due to their endocrine-disrupting properties. Research into the fate of such compounds in wastewater treatment processes reveals the potential for enzymatic degradation pathways, where specific enzymes, in conjunction with redox mediators, can effectively degrade recalcitrant compounds like BPA (Mohapatra et al., 2010).
Catalysis and Chemical Synthesis
Bis(phenylisoquinoline)(2,2,6,6-tetramethylheptane-3,5-dionate)iridium(III) and similar complexes play a critical role in catalysis, particularly in reactions requiring metal-to-ligand charge transfer. These compounds are part of innovative approaches in synthetic chemistry, providing pathways for the synthesis of complex molecules and materials with high precision and efficiency (Scaltrito et al., 2000).
作用機序
Target of Action
Bis(phenylisoquinoline)(2,2,6,6-tetramethylheptane-3,5-dionate)iridium(III) is a complex compound that primarily targets the photoluminescence properties of materials . It is used as a dopant in organic electronics, particularly in the field of Organic Light Emitting Diodes (OLEDs) .
Mode of Action
The compound has one 2,2,6,6-tetramethylheptane-3,5-dionate with two bulky tert-butyl groups and two phenylisoquinoline ligands coordinated to the iridium core . This structure allows the compound to interact with its targets, influencing their photoluminescent properties. The compound is known to emit deep red light when excited .
Biochemical Pathways
The compound’s interaction with its targets can affect the optical properties of the material it is incorporated into. In OLEDs, for example, the compound can influence the color and intensity of the light emitted .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in this case, we can discuss the compound’s properties related to its stability and behavior in different environments. .
Result of Action
The result of the compound’s action is the emission of deep red light when incorporated into OLEDs . This makes it valuable in the production of displays and lighting systems.
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and the presence of other compounds. For example, its high thermal stability allows it to maintain its structure and function at high temperatures .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Bis(phenylisoquinoline)(2,2,6,6-tetramethylheptane-3,5-dionate)iridium(III) involves the reaction of iridium(III) chloride hydrate with 2,2,6,6-tetramethylheptane-3,5-dione and phenylisoquinoline in the presence of a base and a solvent.", "Starting Materials": [ "Iridium(III) chloride hydrate", "2,2,6,6-tetramethylheptane-3,5-dione", "Phenylisoquinoline", "Base (e.g. potassium carbonate)", "Solvent (e.g. dimethylformamide)" ], "Reaction": [ "Dissolve iridium(III) chloride hydrate in the solvent", "Add 2,2,6,6-tetramethylheptane-3,5-dione and phenylisoquinoline to the solution", "Add the base to the solution and stir for several hours", "Filter the resulting mixture to remove any solids", "Concentrate the filtrate under reduced pressure", "Purify the resulting solid by recrystallization or column chromatography" ] } | |
CAS番号 |
1202867-58-0 |
分子式 |
C41H39IrN2O2 |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B1181242.png)
![2-[3-(3-Chloroanilino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1181243.png)
![4-[3-(2-Methoxyanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B1181244.png)
![4-[3-(4-Bromoanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B1181245.png)
![3-{3-[(2-Methoxyphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol](/img/structure/B1181246.png)
![3-[3-(2-Methoxyanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1181247.png)
![4-[3-(2-Methoxyanilino)-7-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1181248.png)


![N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B1181259.png)
![4-[3-(1,3-Benzodioxol-5-ylamino)-6-chloroimidazo[1,2-a]pyridin-2-yl]-1,3-benzenediol](/img/structure/B1181260.png)
![4-[3-(4-Bromoanilino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B1181262.png)
